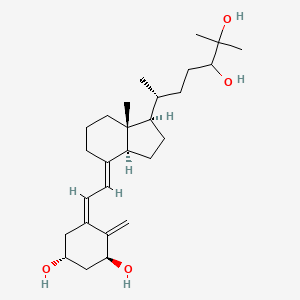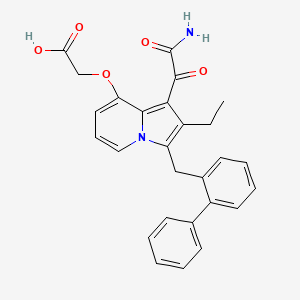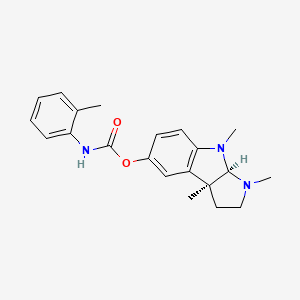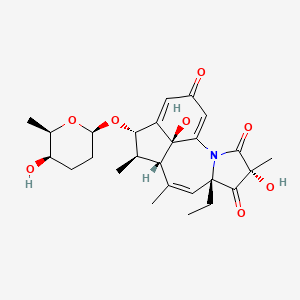
Tetrapetalone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapetalone C is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Lipoxygenase Inhibition
Tetrapetalone C, part of the tetrapetalone family, has been identified as a lipoxygenase inhibitor. Lipoxygenase is an enzyme involved in the metabolism of fatty acids, and its inhibition can have significant implications in various medical conditions. Tetrapetalone C, isolated from Streptomyces sp., demonstrates this inhibitory activity, suggesting its potential in therapeutic applications related to lipoxygenase-mediated pathways (Komoda et al., 2004).
Synthetic Challenges and Achievements
The synthesis of tetrapetalones, including Tetrapetalone C, has been a significant challenge for chemists. After numerous attempts by various research groups, the total synthesis of Tetrapetalone C was finally achieved. This achievement highlights the complex structure of Tetrapetalone C and opens doors for further research and potential pharmaceutical applications (Borman, 2017).
Biosynthetic Pathway
Investigations into the biosynthesis of Tetrapetalone C have revealed that it is a polyketide compound. The biosynthetic pathway involves the incorporation of various units like propanoate, butanoate, and glucose. Understanding the biosynthesis is crucial for potential biosynthetic engineering and large-scale production of Tetrapetalone C for research and therapeutic purposes (Komoda et al., 2007).
Eigenschaften
Produktname |
Tetrapetalone C |
|---|---|
Molekularformel |
C26H33NO8 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
(4R,6S,9S,10R,11S,16S)-6-ethyl-4,16-dihydroxy-11-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,8,10-trimethyl-2-azatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),7,12-triene-3,5,14-trione |
InChI |
InChI=1S/C26H33NO8/c1-6-25-11-12(2)20-13(3)21(35-19-8-7-17(29)14(4)34-19)16-9-15(28)10-18(26(16,20)33)27(25)23(31)24(5,32)22(25)30/h9-11,13-14,17,19-21,29,32-33H,6-8H2,1-5H3/t13-,14-,17-,19+,20-,21+,24-,25+,26+/m1/s1 |
InChI-Schlüssel |
YPOBBZYXYSNZKF-KAWSAFBHSA-N |
Isomerische SMILES |
CC[C@@]12C=C([C@@H]3[C@H]([C@@H](C4=CC(=O)C=C([C@]34O)N1C(=O)[C@](C2=O)(C)O)O[C@H]5CC[C@H]([C@H](O5)C)O)C)C |
Kanonische SMILES |
CCC12C=C(C3C(C(C4=CC(=O)C=C(C34O)N1C(=O)C(C2=O)(C)O)OC5CCC(C(O5)C)O)C)C |
Synonyme |
tetrapetalone C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)

![N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide](/img/structure/B1244210.png)
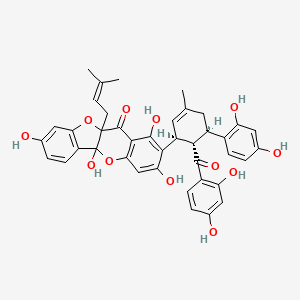
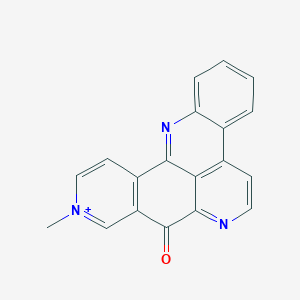
![N-cyano-N'-[2-(2-chlorophenyl)ethyl]-3-pyridinecarboximidamide](/img/structure/B1244219.png)

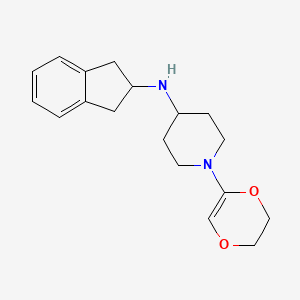
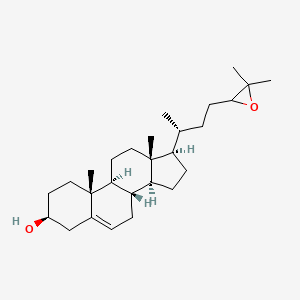
![6-Amino-9-benzyl-8-hydroxy-2-[(2-hydroxyethyl)thio]purine](/img/structure/B1244223.png)
